molecular formula C22H26N2O3 B2878639 1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate CAS No. 1372124-93-0

1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate

Cat. No.: B2878639
CAS No.: 1372124-93-0
M. Wt: 366.461
InChI Key: XLNGZTAIJOOIFH-UHFFFAOYSA-M
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Description

1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate is a chemical compound that belongs to the class of imidazolium salts. It is known for its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to an imidazolium ring. This compound is often used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in catalysis, particularly in the formation of N-heterocyclic carbene (NHC) complexes with metals. These complexes are highly effective in various catalytic reactions, including cross-coupling and polymerization.

    Biology: The compound’s ability to form stable carbenes makes it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and drug delivery systems.

    Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.

Mechanism of Action

Target of Action

The primary target of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate, also known as 1,3-Dimesityl-1H-imidazol-3-ium hydrogen carbonate, is metal pre-catalysts . This compound acts as an N-heterocyclic carbene (NHC) ligand , which can bind with these metal pre-catalysts to form complexes .

Mode of Action

The compound interacts with its targets by binding to metal pre-catalysts to form complexes . This interaction is facilitated by the nucleophilic nature of the NHC ligand . The resulting complexes show high catalytic activity .

Biochemical Pathways

The compound is involved in the formation of metal-NHC complexes . These complexes can be used as catalysts in various chemical reactions . For instance, an IMes ligated-rhodium complex can be used as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in catalysis. By forming complexes with metal pre-catalysts, it facilitates various chemical reactions . The specific effects depend on the nature of the reaction being catalyzed .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of metal pre-catalysts is necessary for the compound to exert its effects . Additionally, factors such as temperature and pH may affect the stability of the compound and the complexes it forms .

Safety and Hazards

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin or eyes .

Future Directions

NHC ligands like 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride are being increasingly used in various metal-catalyzed coupling reactions . Given the potential of these compounds in catalysis, future research could explore the synthesis of new NHC ligands and their applications in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate can be synthesized through the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride with sodium bicarbonate. The reaction typically occurs in an aqueous medium at room temperature. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and purification techniques, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: It can be reduced to form nucleophilic carbenes, which are highly reactive intermediates.

    Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can react with the imidazolium ring under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazolium ring.

    Reduction: Nucleophilic carbenes.

    Substitution: Substituted imidazolium salts with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium perchlorate

Uniqueness

1,3-Bis(2,4,6-trimethylphenyl)imidazolium bicarbonate is unique due to its bicarbonate anion, which imparts distinct reactivity compared to other imidazolium salts. This uniqueness makes it particularly valuable in catalytic applications and in the study of biochemical processes.

Properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;hydrogen carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2.CH2O3/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3)4/h7-13H,1-6H3;(H2,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNGZTAIJOOIFH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.C(=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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